molecular formula C14H11NS B13906268 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile

4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13906268
M. Wt: 225.31 g/mol
InChI Key: VWUFEABCXBNBGW-UHFFFAOYSA-N
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Description

4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C14H11NS It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of 4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids or esters, and appropriate solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Methylsulfanyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the methylsulfanyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)benzonitrile

InChI

InChI=1S/C14H11NS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,1H3

InChI Key

VWUFEABCXBNBGW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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